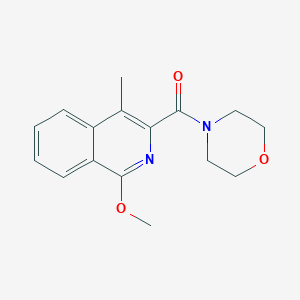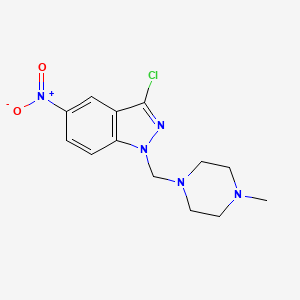
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that includes a chloro group, a nitro group, and a piperazine moiety, making it a versatile candidate for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole typically involves multi-step procedures. One common method includes the nitration of 1H-indazole followed by chlorination and subsequent reaction with 4-methylpiperazine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted indazole compounds.
Aplicaciones Científicas De Investigación
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A parent compound with similar structural features.
4-Methylpiperazine: Shares the piperazine moiety.
5-Nitroindazole: Contains the nitro group similar to the target compound.
Uniqueness
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89331-89-5 |
|---|---|
Fórmula molecular |
C13H16ClN5O2 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
3-chloro-1-[(4-methylpiperazin-1-yl)methyl]-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN5O2/c1-16-4-6-17(7-5-16)9-18-12-3-2-10(19(20)21)8-11(12)13(14)15-18/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
RMVZEPIOKGZNKW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
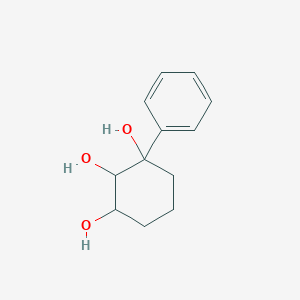
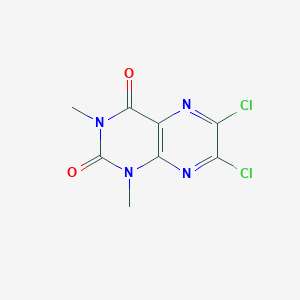
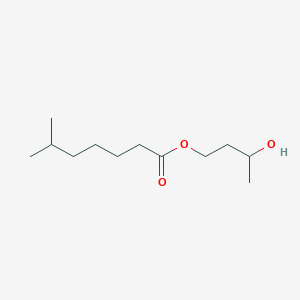
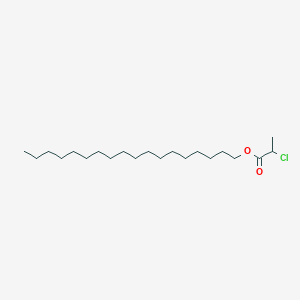
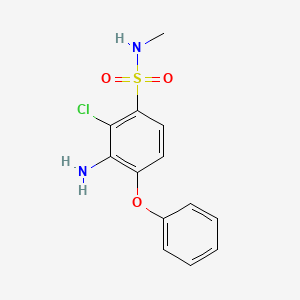
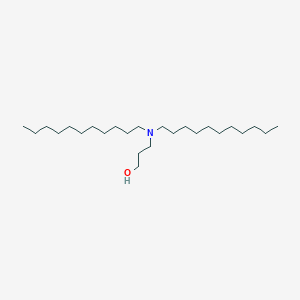
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)


